C12H21ClN2O

Description

Defining the Molecular Formula C12H21ClN2O within Organic Chemistry

The molecular formula this compound represents a specific combination of atoms that can form a multitude of distinct organic compounds. This formula indicates that each molecule of any of its isomers is composed of 12 carbon (C) atoms, 21 hydrogen (H) atoms, one chlorine (Cl) atom, two nitrogen (N) atoms, and one oxygen (O) atom. The presence of nitrogen and oxygen atoms suggests the potential for various functional groups, such as amides, ureas, and ethers, while the chlorine atom introduces a halogen element. The ratio of hydrogen to carbon atoms suggests a significant degree of saturation, but the presence of rings and double bonds is also possible. The molecular weight of a compound with this formula is approximately 244.76 g/mol . ontosight.aiaksci.comnih.gov

Isomeric Diversity and Structural Classes Represented by this compound

A single molecular formula can correspond to numerous isomers, which are molecules that have the same number and type of atoms but differ in their structural arrangement. This diversity is a fundamental concept in organic chemistry. For this compound, the possible structural variations are vast, leading to a wide range of chemical and physical properties. These isomers can be categorized into different structural classes based on their core scaffolds and functional groups. The following sections explore some of the key isomeric classes represented by this formula.

Piperazine (B1678402) derivatives are a class of compounds containing a six-membered ring with two nitrogen atoms at opposite positions. N-Cyclohexylpiperazine-1-carboxamide hydrochloride is an example of a this compound isomer built around a piperazine core. ontosight.ai In this structure, a cyclohexyl group and a carboxamide group are attached to the piperazine ring. ontosight.ai The hydrochloride salt form is often used to improve its solubility and stability. ontosight.ai The synthesis of this compound can involve the reaction of piperazine with cyclohexyl isocyanate, followed by hydrolysis and treatment with hydrochloric acid. ontosight.ai Research has explored its potential biological activities, including its function as a ligand for various receptors and enzymes. ontosight.ai

Table 1: Chemical Data for N-Cyclohexylpiperazine-1-Carboxamide Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | ~242.77 g/mol ontosight.ai |

| Common Synonyms | CHEMBL1478633, N-cyclohexylpiperazine-1-carboxamide;hydrochloride ontosight.ai |

Urea (B33335) derivatives are characterized by a carbonyl group attached to two nitrogen atoms. The isomer 1-(2-chloroethyl)-3-(3,5-dimethylcyclohexyl)-urea falls into this category. ontosight.ai Its structure consists of a central urea functional group with a 2-chloroethyl group and a 3,5-dimethylcyclohexyl group attached to the nitrogen atoms. ontosight.ai The synthesis of this compound can be achieved through the reaction of 2-chloroethylamine (B1212225) with 3,5-dimethylcyclohexylisocyanate. ontosight.ai This particular isomer has been investigated for potential applications as an intermediate in the synthesis of other molecules in the pharmaceutical and materials science fields. ontosight.ai

Table 2: Chemical Data for Urea, 1-(2-chloroethyl)-3-(3,5-dimethylcyclohexyl)-

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 244.76 g/mol ontosight.ai |

| Core Structure | Urea |

Piperidine (B6355638) is a six-membered heterocyclic amine. Isomers of this compound can be based on a piperidine scaffold, such as N,N-Diallyl-2-piperidinecarboxamide hydrochloride. This compound features a piperidine ring with an N,N-diallylcarboxamide group at the 2-position. Another piperidine-based isomer is 2-Chloro-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide, which has a molecular weight of 244.76 g/mol . aksci.com

Table 3: Chemical Data for Piperidine-based Carboxamide Isomers

| Compound Name | Molecular Formula | Molecular Weight | Core Structure |

|---|---|---|---|

| N,N-Diallyl-2-piperidinecarboxamide hydrochloride | This compound | Not specified | Piperidine |

Pyrazole (B372694) is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The isomer 4-(chloromethyl)-5-(hexyloxy)-1,3-dimethyl-1H-pyrazole represents a this compound compound with a pyrazole core. This structure includes a chloromethyl group, a hexyloxy group, and two methyl groups attached to the pyrazole ring. The specific arrangement of these substituents on the pyrazole ring is crucial for its chemical identity.

Table 4: Chemical Data for 4-(chloromethyl)-5-(hexyloxy)-1,3-dimethyl-1H-pyrazole

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Core Structure | Pyrazole |

Spiro compounds are characterized by two rings connected through a single shared atom. An example of a spiro-compound isomer of this compound is 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride. glpbio.combldpharm.com This complex structure is built around a 2,8-diazaspiro[4.5]decane framework, which consists of a five-membered and a six-membered ring sharing a carbon atom, with nitrogen atoms at positions 2 and 8. A cyclopropylmethyl group is attached at the 2-position, and there is a ketone group at the 3-position. Such compounds have been investigated for their potential as selective ROCK inhibitors, which have implications in various therapeutic areas. google.com

Table 5: Chemical Data for 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Core Structure | 2,8-diazaspiro[4.5]decane |

| Key Functional Groups | Ketone, Amine |

Pyrrolidinyl-piperidinyl Propanone Isomers (e.g., 2-chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one)

One class of isomers within the this compound chemical space is the pyrrolidinyl-piperidinyl propanones. An example of this is 2-chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one. chiralen.com This compound features a central piperidine ring connected to both a pyrrolidine (B122466) ring and a chlorinated propanone group. The presence of the α-chloro ketone makes this molecule a reactive electrophile, susceptible to nucleophilic substitution reactions. vulcanchem.com This reactivity is a key feature for its potential use as a building block in the synthesis of more complex molecules. A structurally related compound, 2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one, highlights the modularity of this scaffold, where the core structure can be modified to explore different chemical properties. vulcanchem.combiosynth.com

Imidazolium (B1220033) Salt Isomers (e.g., β-ketoimidazolium salts)

β-ketoimidazolium salts represent another isomeric form of this compound. rsc.org These compounds are characterized by an imidazolium cation functionalized with a β-keto group. The synthesis of these salts can be achieved by reacting a mono-N-substituted imidazole (B134444) with a 2-haloketone. rsc.org Research has shown that these salts exhibit interesting reactivity. For instance, their interaction with superhydride bases can lead to either reduction of the ketone or deprotonation of the imidazolium ring, depending on the specific substituents. rsc.org This dual reactivity makes them versatile precursors for the synthesis of N-heterocyclic carbene (NHC) ligands and other organometallic complexes. rsc.org

Azabicyclo-octane Derivatives (e.g., N-{6-azabicyclo[3.2.1]octan-3-yl}-5-chloropentanamide)

The this compound formula also encompasses derivatives of azabicyclo-octane, such as N-{6-azabicyclo[3.2.1]octan-3-yl}-5-chloropentanamide. The azabicyclo[3.2.1]octane core is a bridged bicyclic amine that provides a rigid and defined three-dimensional structure. rsc.org This structural rigidity is highly sought after in drug design as it can lead to higher binding affinity and selectivity for biological targets. The synthesis of this particular isomer would involve the acylation of the 3-amino group of a 6-azabicyclo[3.2.1]octane precursor with 5-chloropentanoyl chloride. The presence of the chloroalkane chain offers a site for further chemical modification. Other related azabicyclo[3.2.1]octane structures have been explored in medicinal chemistry. bldpharm.combldpharm.com

Aniline (B41778) Derivatives (e.g., 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride)

Aniline derivatives also fall within the this compound chemical space, with 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride being a prime example. nih.gov This molecule contains an aniline core, a diethylaminoethyl ether chain, and is in the form of a hydrochloride salt. The aniline moiety is a common "privileged structure" in medicinal chemistry, meaning it is a scaffold that is frequently found in biologically active compounds. nih.gov The synthesis of such compounds often involves the etherification of a p-aminophenol derivative followed by salt formation. The primary amino group on the aniline ring can be readily diazotized and converted into a wide range of other functional groups, making it a versatile synthetic intermediate. researchgate.net

Historical Context of Research Pertaining to this compound Chemical Scaffolds

The exploration of chemical scaffolds related to this compound isomers has a rich history rooted in the development of synthetic organic chemistry and medicinal chemistry. Key structural motifs found in these isomers, such as piperidine, pyrrolidine, imidazole, and aniline, have been central to the synthesis of natural products and pharmaceuticals for over a century.

The study of alkaloids in the late 19th and early 20th centuries laid the groundwork for understanding the chemistry of nitrogen-containing heterocycles like piperidine and pyrrolidine. The development of N-heterocyclic carbenes (NHCs) from imidazolium salts in the latter half of the 20th century revolutionized organometallic chemistry and catalysis. rsc.org More recently, the concept of "privileged scaffolds" has emerged, highlighting the recurring importance of certain molecular frameworks, like the aniline and azabicyclo structures, in successful drug discovery programs. nih.govscielo.br The continuous development of new synthetic methodologies, such as C-H functionalization, has further expanded the ability of chemists to create diverse libraries of molecules based on these core structures for biological screening. rsc.org

Significance of Diverse this compound Isomers in Chemical Research

The diversity of isomers within the this compound chemical formula is of great significance to chemical research, particularly in the realm of drug discovery and materials science. Isomerism, especially stereoisomerism, plays a critical role in the pharmacological activity of drugs. nih.govjuniperpublishers.com Different isomers of a molecule can interact with biological targets in distinct ways, leading to variations in efficacy, and metabolism. biomedgrid.com

The ability to synthesize and study a wide range of isomers from a single molecular formula allows researchers to conduct systematic structure-activity relationship (SAR) studies. By comparing the biological activities of different isomers, chemists can identify the key structural features required for a desired effect. This information is invaluable for the rational design of more potent and selective therapeutic agents. psu.edu

Furthermore, the varied functional groups present in these isomers, such as reactive ketones, versatile anilines, and stable bicyclic amines, provide a rich platform for the development of new chemical probes, ligands for catalysis, and novel materials with tailored properties. The exploration of diverse chemical spaces, like that of this compound, is a fundamental aspect of advancing chemical science.

Structure

2D Structure

3D Structure of Parent

Properties

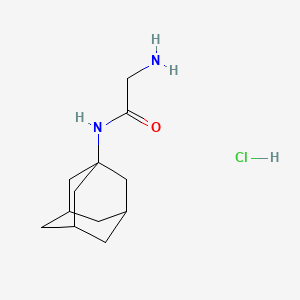

IUPAC Name |

N-(1-adamantyl)-2-aminoacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O.ClH/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOCQWGZGDTDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for C12h21cln2o Isomers

Strategies for Piperazine-derived C12H21ClN2O Synthesis

Piperazine (B1678402) derivatives are a cornerstone in medicinal chemistry. The synthesis of piperazine-containing this compound isomers often involves the acylation of a substituted piperazine precursor.

A primary and effective method for synthesizing piperazine-derived amides is the reaction between a substituted piperazine and an acyl chloride. A representative example is the synthesis of 1-(Chloroacetyl)-4-cyclohexylpiperazine , an isomer fitting the this compound formula.

This reaction is typically a nucleophilic substitution where the secondary amine of 1-cyclohexylpiperazine (B93859) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net The process is generally performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), to prevent hydrolysis of the acyl chloride. orgsyn.org A tertiary amine base, like triethylamine (B128534) (TEA) or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. orgsyn.org

Control of the reaction temperature, often between 0°C and room temperature, is vital to manage the exothermic nature of the acylation. Upon completion, a standard aqueous workup is used to remove the base and its salt, followed by drying and concentration of the organic layer to yield the crude product.

Table 1: Reaction Parameters for the Synthesis of 1-(Chloroacetyl)-4-cyclohexylpiperazine

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Reactants | 1-Cyclohexylpiperazine, Chloroacetyl chloride | Formation of the amide bond | |

| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic medium | |

| Base | Triethylamine (TEA) or Pyridine | HCl scavenger | orgsyn.org |

| Temperature | 0°C to 25°C | Control exothermic reaction |

| Purification | Aqueous wash, drying, concentration | Isolate the final product | |

While direct acylation is common, alternative routes can be employed. For instance, building the piperazine ring itself is a viable strategy. This can involve the cyclization of precursors like bis(2-chloroethyl)amine (B1207034) with a primary amine. researchgate.net Another approach involves the reductive amination of a piperazine precursor with an appropriate aldehyde or ketone, followed by functionalization. google.com These multi-step sequences offer flexibility in introducing various substituents onto the piperazine core. Industrial synthesis of piperazine itself often occurs as a byproduct of ethylenediamine (B42938) production from the ammoniation of 1,2-dichloroethane. wikipedia.org

Reaction of Piperazine with Isocyanates

Synthetic Routes for Urea-derived this compound

Urea (B33335) derivatives are significant due to their ability to form stable hydrogen bonds, a key feature in many biologically active molecules. nih.gov Their synthesis is well-established, primarily revolving around isocyanate intermediates.

The most direct and widely used method for preparing unsymmetrical ureas is the reaction of an amine with an isocyanate. nih.govulaval.ca To synthesize 1-(Adamantan-1-yl)-3-(2-chloroethyl)urea , a this compound isomer, 1-aminoadamantane is reacted with 2-chloroethyl isocyanate. ulaval.ca

This condensation reaction is typically carried out in a dry, inert solvent like dichloromethane. ulaval.ca The nucleophilic amine attacks the highly electrophilic carbon of the isocyanate group, forming the urea linkage. The reaction generally proceeds smoothly at room temperature without the need for a catalyst. ulaval.ca

Table 2: Synthesis of 1-(Adamantan-1-yl)-3-(2-chloroethyl)urea

| Reactant 1 | Reactant 2 | Solvent | Key Feature | Citation |

|---|

Adamantyl isocyanate itself can be used as a starting material, reacting with various amines to form urea derivatives. sigmaaldrich.com

While the amine-isocyanate reaction is efficient, the synthesis of the isocyanate precursor itself can be hazardous, traditionally involving phosgene (B1210022). nih.gov Modern methods often use safer phosgene equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.govgoogle.com Alternatively, the Curtius rearrangement of an acyl azide (B81097) provides a phosgene-free route to isocyanates. chemicalbook.comresearchgate.net

Recent advancements focus on more sustainable approaches. For example, an electrochemical method has been developed that converts nitrogen gas and carbon dioxide directly into urea at ambient temperature and pressure using a specialized palladium-copper nanoparticle catalyst. acs.org While still in development, this one-step process represents a significant potential shift from the high-temperature and high-pressure conditions of traditional industrial urea production. acs.orggoogle.com

Condensation Reactions Involving Amines and Isocyanates

Synthesis of Piperidine-based Carboxamide this compound

Piperidine (B6355638) carboxamides are another important class of compounds. Their synthesis often involves forming an amide bond between a piperidine-containing moiety and a carboxylic acid or its derivative. For an isomer like N-(2-chlorocyclohexyl)piperidine-4-carboxamide , this can be achieved by coupling piperidine-4-carboxylic acid with 2-chlorocyclohexylamine.

This amide bond formation typically requires activating the carboxylic acid. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used. nih.gov The reaction is performed in an aprotic solvent like dichloromethane.

An alternative strategy involves reductive amination. This method can be used to synthesize N-substituted piperidines from a piperidone precursor. researchgate.netnih.gov For example, a ketone on the piperidine ring can be reacted with an amine to form an imine, which is then reduced to the corresponding amine, effectively creating the N-substituent. This can be followed by further functionalization to build the desired carboxamide structure. Various reducing agents, from sodium triacetoxyborohydride (B8407120) to catalytic hydrogenation, are employed for this transformation. orgsyn.orgmdpi.com

Approaches to Pyrazole-containing this compound Synthesis

The construction of pyrazole (B372694) rings is a cornerstone of heterocyclic chemistry, with several established methods adaptable for the synthesis of this compound isomers. A primary and versatile approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. rsc.orgachemblock.com This method, known as the Knorr pyrazole synthesis, allows for the formation of polysubstituted pyrazoles. achemblock.com For instance, the reaction of a suitably substituted 1,3-diketone with hydrazine or its derivatives can lead to the desired pyrazole core. rsc.orgachemblock.com

Recent advancements have introduced innovative one-pot methods. For example, 1,3-diketone intermediates can be generated in situ from a ketone and an acid chloride, which are then immediately reacted with hydrazine monohydrate to form the pyrazole ring. bldpharm.com This approach offers efficiency and avoids the isolation of the intermediate diketone. bldpharm.com The regioselectivity of the reaction, determining the substitution pattern on the pyrazole ring, can be influenced by the nature of the substituents on both the diketone and the hydrazine. rsc.org Furthermore, the synthesis of pyrazole derivatives can be achieved starting from 3-benzoylpropionic acid derivatives, which are converted to 1,3-diketones and subsequently cyclized with hydrazine. bldpharm.com

Synthetic Strategies for Spiro-compound this compound

Spiro compounds, characterized by two rings sharing a single common atom, present unique synthetic challenges due to their three-dimensional structure. google.com The synthesis of spiro compounds with the formula this compound can be approached through various strategies, often involving the construction of a heterocyclic ring spiro-fused to another carbocyclic or heterocyclic system.

One common method involves the reaction of a cyclic ketone with a diol to form a spiroketal, a type of heterocyclic spiro compound. google.com For nitrogen-containing spirocycles, rearrangement reactions and dialkylation of an activated carbon are common strategies. google.com Organocatalytic cascade reactions, such as the Michael–Michael-aldol sequence, have emerged as powerful tools for the stereoselective synthesis of complex spiro compounds, including spirooxindoles and spiro-pyrazolones. acs.org These reactions can generate multiple stereocenters with high control. acs.org

The synthesis of spiro heterocyclic steroids provides further insight into potential strategies. nih.gov For example, the treatment of aminoalcohols derived from steroids with triphosgene can lead to isocyanates that spontaneously cyclize to form spiro-oxazolidin-2-ones. nih.gov Similarly, steroidal spiro-1,3-thiazolidines can be prepared from the reaction of 2α-bromo-3-oxo steroids with 2-aminoethanethiol. nih.gov These examples highlight the diverse reagents and reaction types that can be employed to construct the spirocyclic core.

Synthesis of Pyrrolidinyl-piperidinyl Propanone this compound

The synthesis of a pyrrolidinyl-piperidinyl propanone isomer of this compound, specifically 1-(1-piperidinyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride, can be envisioned through a Mannich-type reaction. The Mannich reaction is a classic method for the synthesis of β-amino ketones and involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

A plausible synthetic route would involve the reaction of a suitable ketone, such as 1-(piperidin-1-yl)ethan-1-one, with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and pyrrolidine (B122466). The reaction would proceed via the formation of a Mannich base. Subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt. The synthesis of related structures, such as 3-(1-piperidinyl)propiophenone HCl, utilizes a similar Mannich reaction involving a ketone, an amine hydrochloride, and a formaldehyde source. chemicalbook.comgoogle.com

Alternatively, the synthesis could be approached by reacting a piperidine derivative with a suitable propanone precursor already containing the pyrrolidine moiety. For instance, the reaction of piperidine with 3-chloro-1-(pyrrolidin-1-yl)propan-1-one could yield the target compound through nucleophilic substitution. The synthesis of various piperidine and pyrrolidine derivatives has been achieved through methods like electroreductive cyclization of imines with dihaloalkanes, highlighting the versatility in constructing these heterocyclic rings. nih.gov

Methods for Imidazolium (B1220033) Salt this compound Synthesis

Imidazolium salts are a class of ionic liquids with a wide range of applications. researchgate.net The synthesis of imidazolium salts with the molecular formula this compound can be achieved through several established methods, primarily involving the quaternization of an N-substituted imidazole (B134444).

Formation of β-Ketoimidazolium Salts from Imidazoles and Haloketones

A common and effective method for the synthesis of functionalized imidazolium salts is the reaction of a mono-N-substituted imidazole with a haloketone. chemicalbook.com This reaction, typically carried out in a solvent like toluene (B28343) at reflux, results in the formation of a β-ketoimidazolium salt which often precipitates from the reaction mixture and can be isolated by filtration. chemicalbook.com For the synthesis of a this compound isomer, a suitably substituted N-alkyl or N-aryl imidazole would be reacted with a chloroketone containing the remaining atoms of the desired structure. The choice of the imidazole and haloketone starting materials allows for significant structural diversity in the final product. chemicalbook.com

The general procedure involves dissolving the N-substituted imidazole in a suitable solvent and adding an equimolar amount of the 2-haloketone. chemicalbook.com The reaction mixture is then heated, leading to the formation of the imidazolium salt. chemicalbook.com

Stereoselective Synthesis Approaches (e.g., Biotransformations, Kinetic Resolution)

Achieving stereoselectivity in the synthesis of chiral this compound isomers, particularly those containing stereocenters, can be accomplished using methods such as biotransformations and kinetic resolution. opulentpharma.comresearchgate.net

Biotransformations utilize enzymes or whole microorganisms as catalysts to perform chemical reactions with high enantio- and regioselectivity. google.com This approach is considered a green chemistry method as it often proceeds under mild conditions. google.com For instance, endophytic fungi have been shown to mediate a variety of transformations, including hydroxylations, oxidations, and ring-expansions on complex molecules. google.com The synthesis of enantiopure chiral imidazolium salts has been reported, suggesting the applicability of biotransformations in this area. opulentpharma.com

Kinetic resolution is a process for separating a racemic mixture of enantiomers based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a product, while the other enantiomer remains unreacted, allowing for their separation. A more advanced technique, dynamic kinetic resolution (DKR) , combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. DKR often employs a combination of an enzyme for the enantioselective transformation and a metal catalyst for the racemization. This method has been successfully applied to the synthesis of chiral alcohols and amines, which could be key intermediates in the synthesis of chiral this compound isomers.

Synthesis of Azabicyclo-octane this compound Derivatives

Azabicyclo-octane scaffolds are important structural motifs in medicinal chemistry. The synthesis of derivatives with the formula this compound can be achieved through various cyclization strategies.

One approach involves the one-step synthesis of 5-nitromethyl-1-azabicyclo[3.3.0]octane from 1,7-dichloro-4-heptanone under mild conditions. The nitro group can then be reduced to an amine, providing a handle for further functionalization to introduce the remaining atoms required for the this compound formula.

Another strategy for constructing the azabicyclo[3.3.0]octane ring system involves a multi-step sequence starting from 2-carbamyl cyclopentylamine. This process includes dehydration and cyclization to form an imide, followed by reaction with chloramine (B81541) and subsequent reduction to yield the N-amino-3-azabicyclo[3.3.0]octane core.

For the synthesis of 2-azabicyclo[n.2.0]alkane derivatives, a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence has been reported. This method utilizes 2-(ω-chloroalkyl)cyclobutanones as precursors and allows for the efficient construction of the bicyclic system.

The tables below list the compounds mentioned in this article.

Table 1: Pyrazole-containing Compounds

| Compound Name | Notes |

|---|---|

| Pyrazole | The core heterocyclic ring. |

| Polysubstituted pyrazoles | General class of compounds synthesized via Knorr synthesis. |

Table 2: Spiro-compounds

| Compound Name | Notes |

|---|---|

| Spiroketal | Formed from a cyclic ketone and a diol. |

| Spirooxindoles | Synthesized via organocatalytic cascade reactions. |

| Spiro-pyrazolones | Synthesized via organocatalytic cascade reactions. |

| Spiro-oxazolidin-2-ones | Can be formed from steroid-derived aminoalcohols. |

Table 3: Pyrrolidinyl-piperidinyl Propanone and Related Compounds

| Compound Name | Notes |

|---|---|

| 1-(1-Piperidinyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride | The target isomer of this compound. |

| 1-(Piperidin-1-yl)ethan-1-one | A potential starting material for Mannich reaction. |

| 3-(1-Piperidinyl)propiophenone HCl | A related structure synthesized via Mannich reaction. |

Table 4: Imidazolium Salts

| Compound Name | Notes |

|---|---|

| Imidazolium salt | General class of ionic liquids. |

Table 5: Azabicyclo-octane Derivatives

| Compound Name | Notes |

|---|---|

| 5-Nitromethyl-1-azabicyclo[3.3.0]octane | An intermediate in the synthesis of azabicyclo[3.3.0]octane derivatives. |

| N-Amino-3-azabicyclo[3.3.0]octane | A core structure synthesized from 2-carbamyl cyclopentylamine. |

General Synthetic Principles for C₁₂H₂₁ClN₂O Scaffold Construction

The synthesis of molecules with the formula C₁₂H₂₁ClN₂O typically involves multi-step sequences that assemble complex amine or heterocyclic cores, which are then functionalized to introduce the chloro- and oxygen-containing moieties. Two predominant strategies emerge from the analysis of various isomers: the acylation of complex amines and the addition of amines to isocyanates.

Amide Bond Formation via Acylation

A common and powerful strategy for building C₁₂H₂₁ClN₂O isomers is the formation of an amide bond, often as the final key step. This typically involves the reaction of a nucleophilic amine with an electrophilic acylating agent. For many isomers with this formula, the acylating agent is a chloro-substituted acyl chloride, such as chloroacetyl chloride. This introduces both the chlorine atom and the carbonyl group in a single, efficient step.

The general sequence for this approach is:

Synthesis of a complex amine precursor: This precursor contains the bulk of the carbon skeleton and the second nitrogen atom. Examples include substituted piperidines, piperazines, or other acyclic amines.

Acylation: The amine is reacted with a chloro-acyl chloride (e.g., ClCOCH₂Cl) to form an α-chloro amide.

This method is exemplified in the synthesis of several piperidine-based isomers. For instance, the synthesis of 2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves the initial formation of the substituted piperidine ring, followed by alkylation to introduce the cyclopropyl-methyl-amine group, and finally, acylation with chloroacetyl chloride. vulcanchem.com Synthetic challenges can arise, particularly from steric hindrance. The presence of bulky groups, such as a cyclopropyl-methyl substituent near the reacting nitrogen, can impede the acylation step, potentially requiring longer reaction times or optimized conditions to achieve good yields. vulcanchem.com

Urea and Carboxamide Formation from Isocyanates

An alternative core strategy for constructing the N-C(O)-N backbone present in urea or carboxamide derivatives involves the use of isocyanate intermediates. This method leverages the high reactivity of the isocyanate group (-N=C=O) toward nucleophiles like amines.

The general principle involves:

Preparation of an isocyanate or amine precursor: One part of the molecule is functionalized as an isocyanate, and the other as a primary or secondary amine.

Nucleophilic Addition: The amine attacks the electrophilic carbon of the isocyanate, forming a stable urea or carboxamide linkage.

This approach is documented for isomers like Urea, 1-(2-chloroethyl)-3-(3,5-dimethylcyclohexyl)-, which can be synthesized from the reaction between 3,5-dimethylcyclohexylisocyanate and 2-chloroethylamine (B1212225). ontosight.ai Similarly, the synthesis of N-Cyclohexylpiperazine-1-Carboxamide Hydrochloride involves the reaction of piperazine with cyclohexyl isocyanate. ontosight.ai

The table below summarizes the key synthetic transformations for representative C₁₂H₂₁ClN₂O isomers.

Table 1: Synthetic Reactions for C₁₂H₂₁ClN₂O Isomer Scaffolds

| Isomer Name | Key Functional Group | Core Synthetic Reaction | Reactant 1 (Nucleophile/Amine) | Reactant 2 (Electrophile) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone | α-Chloro Amide | Acylation | 2-[(Cyclopropyl(methyl)amino)methyl]piperidine | Chloroacetyl chloride | vulcanchem.com |

| Urea, 1-(2-chloroethyl)-3-(3,5-dimethylcyclohexyl)- | Urea | Addition to Isocyanate | 2-Chloroethylamine | 3,5-Dimethylcyclohexylisocyanate | ontosight.ai |

| N-Cyclohexylpiperazine-1-Carboxamide | Carboxamide | Addition to Isocyanate | Piperazine | Cyclohexyl isocyanate | ontosight.ai |

| [(tBu)C(O)CH2{CH[NC(H)C(H)N(iPr)]}]Cl | β-Ketoimidazolium Salt | N-Alkylation | N-isopropylimidazole | 1-Chloro-3,3-dimethyl-2-butanone | rsc.org |

Heterocycle Construction

Advanced Structural Characterization and Elucidation of C12h21cln2o Isomers

Spectroscopic Techniques in C12H21ClN2O Isomer Analysis

The precise determination of a molecule's three-dimensional structure and the connectivity of its atoms is accomplished through a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for a complete structural assignment. For the isomers , the primary example for which extensive data is available is Lidocaine (B1675312) Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the local chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, the number of protons in each environment (integration), and their connectivity to neighboring protons (spin-spin coupling). The ¹H NMR spectrum of Lidocaine Hydrochloride displays several characteristic signals that can be assigned to specific protons within the molecule. asahilab.co.jp Key features include signals for the aromatic protons, the methyl groups on the aromatic ring, the methylene (B1212753) protons of the amide group, and the ethyl groups attached to the tertiary amine. rsc.orgbrieflands.com

Table 1: Representative ¹H NMR Chemical Shifts for Lidocaine Hydrochloride in CDCl₃ Note: Chemical shifts (δ) are expressed in parts per million (ppm). Multiplicity is indicated as s (singlet), q (quartet), t (triplet), and m (multiplet).

| Proton Assignment | Chemical Shift (δ) | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | 6.91 - 7.26 | m | 3H |

| Amide Methylene (-CO-CH₂-N) | 4.09 | br s | 2H |

| Diethyl Amine Methylene (-N-CH₂-CH₃) | 3.15 | q | 4H |

| Aromatic Methyls (Ar-CH₃) | 2.10 | s | 6H |

| Diethyl Amine Methyl (-N-CH₂-CH₃) | 1.21 | t | 6H |

| (Data sourced from references brieflands.comazom.com) |

Carbon (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. It is essential for mapping the carbon backbone, including quaternary carbons that are not visible in ¹H NMR. thermofisher.com The spectrum for Lidocaine Hydrochloride clearly resolves all unique carbon atoms, from the carbonyl carbon of the amide to the aliphatic carbons of the ethyl and methyl groups. news-medical.net

Table 2: Representative ¹³C NMR Chemical Shifts for Lidocaine Hydrochloride in CDCl₃ Note: Chemical shifts (δ) are expressed in parts per million (ppm).

| Carbon Assignment | Chemical Shift (δ) |

| Amide Carbonyl (C=O) | 164.9 |

| Aromatic C (quaternary, substituted) | 135.4, 133.7 |

| Aromatic C (CH) | 128.2, 127.5 |

| Methylene Carbon (-CO-CH₂-N) | 52.5 |

| Diethyl Amine Methylene (-N-CH₂-CH₃) | 48.7 |

| Aromatic Methyls (Ar-CH₃) | 18.6 |

| Diethyl Amine Methyl (-N-CH₂-CH₃) | 10.2 |

| (Data sourced from references brieflands.comnews-medical.net) |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the connectivity within spin systems, for example, confirming the coupling between the methylene and methyl protons of the diethylamino group. azom.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond coupling). youtube.com This technique is invaluable for unambiguously assigning which proton signal corresponds to which carbon signal, for instance, linking the aromatic proton signals to their respective aromatic carbon signals. azom.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. ipb.pt It is critical for piecing together different fragments of the molecule. For example, an HMBC spectrum can show a correlation between the protons of the aromatic methyl groups and the quaternary aromatic carbons, confirming their placement on the ring. azom.com It also provides definitive evidence for the placement of quaternary carbons, such as the carbonyl group, by showing correlations to nearby protons. ipb.pt

Carbon (13C) NMR for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For an isomer like Lidocaine Hydrochloride, the IR spectrum provides clear evidence for key structural components. capes.gov.br The most prominent absorption is the strong C=O (carbonyl) stretching band of the amide group. thermofisher.com Other important signals include the N-H stretching of the protonated amine and the C-H stretching of the aromatic and aliphatic parts of the molecule. sci-hub.se

Table 3: Characteristic IR Absorption Bands for Lidocaine Hydrochloride

| Functional Group | Absorption Frequency (cm⁻¹) | Description |

| N-H Stretch (Amide) | ~3250 | Broad, weak absorption |

| C-H Stretch (Aromatic) | ~3050 | Sharp, weak absorption |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Strong, sharp absorptions |

| C=O Stretch (Amide) | ~1660 | Strong, sharp absorption |

| (Data sourced from references thermofisher.comsci-hub.se) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a molecule. In electrospray ionization (ESI) MS, the compound is typically observed as a protonated molecule [M+H]⁺. For Lidocaine, this corresponds to a mass-to-charge ratio (m/z) of 235.18. rsc.org

Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is highly characteristic and serves as a structural fingerprint. A key fragmentation pathway for Lidocaine and its analogs involves the cleavage of the bond between the carbonyl carbon and the α-carbon of the diethylamino group, leading to the formation of a highly stable and abundant fragment ion at m/z 86. thomastobin.comresearchgate.net This fragment corresponds to the [CH₂N(CH₂CH₃)₂]⁺ ion and is a diagnostic peak for the presence of the diethylaminoacetyl moiety. thomastobin.com

Table 4: Key Mass Spectrometry Fragments for Lidocaine

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 235.18 | Protonated molecular ion of Lidocaine base |

| [C₆H₁₄N]⁺ | 86 | Characteristic diethylaminoacetyl fragment |

| (Data sourced from references rsc.orgthomastobin.comresearchgate.net) |

Crystallographic Studies of this compound Isomers

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological activity of pharmaceutical compounds.

Single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are powerful analytical techniques used to investigate the crystal structures of this compound isomers. mdpi.com

In a typical X-ray diffraction experiment, a beam of X-rays is directed onto a crystalline sample. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. The angles and intensities of the diffracted beams are recorded and analyzed to generate a three-dimensional model of the electron density within the crystal. From this electron density map, the positions of the individual atoms can be determined, revealing the precise molecular structure.

For instance, X-ray diffraction studies have been employed to characterize new multicomponent forms of lidocaine and lidocaine hydrochloride. mdpi.com These studies confirmed the formation of new crystalline phases by comparing the powder X-ray diffraction patterns of the new forms with those of the starting materials. mdpi.com The data collection for single-crystal X-ray diffraction is often performed on a diffractometer, and the resulting data is processed to solve and refine the crystal structure. mdpi.com

Similarly, PXRD has been used to study the solid-state characteristics of amorphous solid dispersions of lidocaine and its hydrochloride salt. ucl.ac.uk The presence or absence of sharp peaks in the diffractograms can indicate whether a material is crystalline or amorphous. ucl.ac.ukresearchgate.net For example, the diffractogram of amorphous carbopol 971P shows no sharp peaks, while physical mixtures with crystalline lidocaine hydrochloride exhibit characteristic sharp peaks. researchgate.net

The detailed structural information obtained from X-ray diffraction studies includes precise measurements of bond lengths and bond angles within the molecule. This data is fundamental to understanding the molecule's conformation and its interactions with its biological target.

While a comprehensive list of all bond lengths and angles for every isomer is extensive, the following table provides representative data for key structural features commonly found in these compounds. The data is derived from crystallographic databases and published research.

| Bond/Angle | Typical Value (Bupivacaine) | Significance |

| C-N (amide) | ~1.34 Å | The length of the amide bond is critical for the chemical stability of the molecule. Amide-based local anesthetics are generally more stable than their ester-based counterparts. wikipedia.org |

| C=O (amide) | ~1.23 Å | The carbonyl group is a key site for hydrogen bonding, which influences the crystal packing and solubility of the compound. |

| N-C (piperidine) | ~1.47 Å | The geometry of the piperidine (B6355638) ring is important for the molecule's interaction with the voltage-gated sodium channels. |

| Aromatic C-C | ~1.39 Å | The planarity of the aromatic ring is essential for the anesthetic's hydrophobic interactions with the receptor site. |

| C-N-C (tertiary amine) | ~112° | The bond angle around the tertiary nitrogen in the piperidine ring affects the pKa of the compound and its ability to exist in both charged and uncharged forms. |

Note: The values presented are approximate and can vary slightly depending on the specific isomer and the crystalline form.

X-ray Diffraction for Solid-State Structure Determination

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound isomers and their related substances. High-performance liquid chromatography (HPLC) is the most widely used technique due to its high resolution, sensitivity, and versatility.

Several HPLC methods have been developed for the analysis of these local anesthetics in pharmaceutical formulations and biological samples. nih.govnih.govptfarm.plnih.gov These methods typically employ a reversed-phase column, such as a C18 column, and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govualberta.ca

For the determination of enantiomeric purity, specialized chiral columns are used. For example, the enantiomeric purity of ropivacaine (B1680718) is assessed using a liquid chromatograph equipped with a specific packing material (L41) to resolve the (S)- and (R)-enantiomers. drugfuture.com

The following table summarizes typical chromatographic conditions used for the analysis of this compound isomers.

| Parameter | HPLC Method for Ropivacaine Purity drugfuture.com | HPLC Method for Lidocaine and Impurities nih.gov |

| Column | Packing L1 (e.g., C18), 3.9-mm x 15-cm, 5-µm | Luna 5 µm C18, 100 mm x 4.6 mm |

| Mobile Phase | Phosphate buffer and an organic solvent | 0.01 mol/L Tris buffer (pH 7.9) : acetonitrile (45:55) |

| Flow Rate | ~1.5 mL/min | Not specified |

| Detection | UV at 240 nm | Amperometric detector at +1.0 V |

| Purpose | Determination of 2,6-dimethylaniline (B139824) impurity | Determination of local anesthetics and their impurities |

Gas chromatography (GC) has also been utilized for the analysis of these compounds, often in combination with mass spectrometry (MS) for enhanced sensitivity and specificity. nih.gov Furthermore, thin-layer chromatography (TLC) can be employed for qualitative analysis and as a preliminary purity check.

The development and validation of these chromatographic methods are critical for ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound isomers. These methods allow for the accurate quantification of the active pharmaceutical ingredient and the detection and control of any impurities. google.comresearchgate.net

Computational and Theoretical Studies of C12h21cln2o Isomers

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and conformational preferences of molecules. rsc.org These methods, rooted in quantum mechanics, can accurately predict molecular properties and are instrumental in studying complex systems. nih.govarxiv.orgwikipedia.org For the isomers of C12H21ClN2O, techniques like Density Functional Theory (DFT) are particularly useful. chemrxiv.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the geometry of each isomer, identifying the most stable three-dimensional structures. chemrxiv.orgscirp.org

These calculations provide crucial information about the distribution of electrons within the molecule, which governs its reactivity and interactions with other molecules. By calculating the energies of different conformations, researchers can identify the most stable arrangements of atoms. This is vital because the conformation of a molecule can significantly influence its biological activity. scirp.org For example, quantum chemical calculations can reveal the relative stabilities of different isomers, providing a theoretical basis for their observed abundance. scirp.org

Table 1: Example of Calculated Electronic Properties for this compound Isomers Note: The data in this table is illustrative and would be generated from specific quantum chemical calculations.

| Isomer | Method/Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Isomer A | DFT/B3LYP/6-31G(d,p) | -850.12345 | 2.5 | 5.8 |

| Isomer B | DFT/B3LYP/6-31G(d,p) | -850.12567 | 3.1 | 5.5 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. ebsco.comyoutube.comnih.govnih.govyoutube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. ebsco.comyoutube.com These simulations are invaluable for understanding how the isomers of this compound might behave in a biological environment, such as in solution or near a protein. ebsco.comnih.gov

By simulating the molecule's movement, researchers can explore the full range of its accessible conformations and the transitions between them. ebsco.com This is crucial for understanding how a flexible molecule might adapt its shape to bind to a biological target. nih.gov MD simulations can also reveal the nature of interactions between the this compound isomers and their surroundings, such as water molecules or the amino acid residues of a protein. ebsco.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-Clinical Assessment

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. researchgate.netaudreyli.com In silico ADME prediction uses computational models to estimate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are key determinants of a drug's efficacy and safety. researchgate.netjpionline.org These predictive models can help to identify promising candidates and flag potential issues before costly and time-consuming laboratory experiments are conducted. researchgate.net

For the isomers of this compound, various physicochemical descriptors can be calculated and used to predict their ADME profiles. researchgate.net These descriptors, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are often used in models like Lipinski's "rule of five" to assess a compound's drug-likeness. researchgate.netjpionline.org More sophisticated models can predict properties like solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. audreyli.commdpi.com

Table 2: Predicted ADME Properties for this compound Isomers Note: This data is for illustrative purposes and would be derived from specific ADME prediction software.

| Isomer | Molecular Weight | logP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability (%) |

|---|---|---|---|---|---|

| Isomer A | 244.75 | 2.8 | 2 | 3 | High |

| Isomer B | 244.75 | 3.2 | 1 | 3 | Moderate |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. bhu.ac.inmdpi.comjscimedcentral.com This method is a cornerstone of structure-based drug design, as it provides a detailed view of the interactions between a potential drug and its biological target. jscimedcentral.com For the isomers of this compound, molecular docking can be used to screen for potential protein targets and to understand the molecular basis of their activity. bhu.ac.innih.govfrontiersin.org

The process involves placing the ligand into the binding site of the protein and evaluating the "fit" using a scoring function, which estimates the binding free energy. jscimedcentral.com This allows researchers to rank different ligands or different binding poses of the same ligand. bhu.ac.in The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's binding affinity and specificity. bhu.ac.in

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. youtube.comnih.govnih.gov These models are essential for optimizing lead compounds in drug discovery, as they can guide the design of new molecules with improved potency and selectivity. nih.gov

For the isomers of this compound, a QSAR model could be developed by compiling a dataset of structurally related compounds with known biological activities. nih.govnih.gov Various molecular descriptors, which are numerical representations of a molecule's properties, are then calculated for each compound. youtube.comnih.gov Statistical methods, such as partial least squares (PLS), are used to build a mathematical model that relates these descriptors to the observed activity. plos.org This model can then be used to predict the activity of new, untested compounds. youtube.com

Predictive Modeling for Reactivity and Stability

Predictive modeling can also be used to assess the chemical reactivity and stability of the this compound isomers. nih.gov The ability to predict a molecule's reactivity is highly valuable in drug discovery, as it can help to anticipate potential metabolic pathways and identify liabilities that could lead to toxicity. nih.gov Similarly, predicting a compound's stability is crucial for determining its shelf-life and ensuring its quality. casss.org

Pre Clinical Biological Activity and Molecular Mechanisms of C12h21cln2o Isomers

Investigation of Receptor and Enzyme Ligand Interactions

The initial step in characterizing the biological activity of a compound is often to examine its direct interactions with specific protein targets, such as receptors and enzymes. bruker.com These interactions are fundamental to the drug's mechanism of action and can predict its therapeutic effects and potential side effects. msdvetmanual.com

Binding Affinity Studies (e.g., for various receptors and enzymes)

Binding affinity is a measure of the strength of the interaction between a ligand (the drug molecule) and its binding site on a receptor or enzyme. bruker.com High affinity indicates a strong, stable complex, which often translates to higher potency. plos.orgarxiv.org For isomers of C12H21ClN2O, particularly those with piperazine (B1678402) or urea (B33335) moieties, binding affinity studies are conducted across a range of relevant biological targets. nih.govresearchgate.net

For instance, piperazine urea derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key target in pain signaling. nih.gov In such studies, the half-maximal inhibitory concentration (IC50) is a common metric used to quantify binding affinity, representing the concentration of the compound required to inhibit 50% of the target's activity. nih.gov A lower IC50 value signifies a higher binding affinity.

| Compound Class | Target Receptor/Enzyme | Binding Affinity Metric (IC50) | Reference |

| Piperazine Urea Derivatives | Transient Receptor Potential Vanilloid 1 (TRPV1) | Varies (e.g., 9.80 nM for compound 5ac) | nih.gov |

| Fentanyl Derivatives | Mu Opioid Receptor | Varies (e.g., Carfentanil Ki = 0.22 nM) | plos.org |

| Second-Generation Antipsychotics | Dopamine Receptors | Varies | researchgate.net |

This table presents example data for related compound classes to illustrate the type of information gathered in binding affinity studies. Specific data for a this compound isomer would depend on its identified target.

Enzyme Inhibition or Activation Kinetics

Beyond simple binding, it is crucial to understand how a compound affects the function of an enzyme—whether it inhibits or activates its catalytic activity. libretexts.orgbu.edu Enzyme kinetics studies, such as those following the Michaelis-Menten model, provide detailed information about the mechanism of inhibition or activation. libretexts.orgfiveable.me

Different modes of inhibition (competitive, non-competitive, uncompetitive, and mixed) can be distinguished by analyzing the effect of the inhibitor on the enzyme's maximum velocity (Vmax) and its Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax. bu.edumit.edulibretexts.org

Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change the Vmax. mit.edulibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation. This decreases the Vmax but does not change the Km. bu.edu

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the apparent Km. mit.edulibretexts.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. bu.edu

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

| Mixed | Decreased | Varies (Increased or Decreased) |

This table summarizes the effects of different types of reversible enzyme inhibition on key kinetic parameters.

Mechanisms of Action at the Cellular and Subcellular Levels

Understanding how a compound works requires looking beyond its direct target to its effects on the complex network of cellular processes. nih.gov

Intracellular Signaling Pathway Modulation

Many drugs exert their effects by modulating intracellular signaling pathways. nih.govnih.gov These pathways are cascades of molecular events that transmit signals from the cell surface to intracellular targets, ultimately leading to a cellular response. nih.gov Examples of major signaling pathways include the MAPK/ERK pathway, the PI3K/AKT/mTOR pathway, and the Notch signaling pathway. nih.govwikipedia.org

For example, the glucagon (B607659) signaling pathway is initiated by the binding of glucagon to its receptor, which activates G proteins and leads to an increase in intracellular cyclic AMP (cAMP). creative-diagnostics.com This, in turn, activates protein kinase A (PKA) and triggers a cascade of events that regulate glucose metabolism. creative-diagnostics.com A this compound isomer could potentially modulate such a pathway at various points, leading to a specific physiological outcome. The binding of a ligand to a receptor can trigger a cascade of intracellular events, often involving second messengers and a series of protein phosphorylations, which ultimately alter cellular function and gene expression. researchgate.net

Target Identification and Validation (e.g., for piperazine derivatives, urea derivatives)

A critical step in pre-clinical research is the identification and validation of the specific molecular target(s) of a drug candidate. nih.gov For novel compounds like isomers of this compound, this process often involves a combination of computational and experimental approaches. For instance, if the compound is a piperazine urea derivative, known targets of this chemical class, such as the TRPV1 receptor, would be among the first to be investigated. nih.gov

Target validation confirms that interaction with the identified target is responsible for the compound's observed biological effects. This can be achieved through techniques like genetic knockdown (e.g., using siRNA) or knockout of the proposed target and observing whether the compound's effect is diminished.

Pharmacodynamic Studies (In Vitro and Animal Models)

Pharmacodynamics (PD) is the study of what a drug does to the body. msdvetmanual.comallucent.com Pre-clinical PD studies are essential to bridge the gap between in vitro findings and potential clinical efficacy. pharmaron.com These studies are conducted in both controlled laboratory environments (in vitro) and in living organisms (in vivo). allucent.com

In vitro PD studies often utilize cell cultures to examine the concentration-effect relationship of a drug. mdpi.com For example, time-kill curve experiments can be used to assess the antimicrobial or antifungal activity of a compound over time at various concentrations. mdpi.com

Animal models are indispensable for understanding how a drug behaves in a complex biological system. mdpi.com These studies help to establish the relationship between the drug dose, the concentration achieved at the site of action, and the resulting pharmacological effect. frontiersin.org For instance, in the development of a new analgesic, animal models of pain would be used to evaluate the efficacy of a this compound isomer. frontiersin.org The data from these studies are crucial for determining a safe and effective starting dose for human clinical trials. wikipedia.org

| Study Type | Model System | Key Parameters Investigated | Purpose |

| In Vitro | Cell Cultures, Isolated Tissues | Concentration-response curves, EC50/IC50 values, time-kill kinetics | To determine the direct effect of the compound on cells and its potency. |

| In Vivo | Animal Models (e.g., mice, rats) | Dose-response relationship, efficacy in disease models, biomarker modulation | To evaluate the compound's effect in a living organism and its potential therapeutic benefit. mdpi.com |

This table outlines the different types of pharmacodynamic studies and their objectives in pre-clinical research.

Dose-Response Relationships in Pre-Clinical Models

Pre-clinical investigations in various animal models have sought to characterize the dose-response relationship of ropivacaine (B1680718). In vitro studies on isolated nerve preparations have demonstrated that ropivacaine produces a concentration-dependent block of nerve conduction. medsafe.govt.nz For instance, in a rat sciatic nerve block model, ropivacaine at concentrations between 0.5% and 0.75% was found to be maximally effective. oup.com

Studies focusing on the neurotoxic potential of ropivacaine have also highlighted a dose-dependent effect. In one in vitro study using PC12 cells, ropivacaine induced cell death in a concentration-dependent manner, with significant effects observed at concentrations ranging from 1 to 25 mM. spandidos-publications.com Another study on breast cancer cell lines showed that ropivacaine at concentrations of 0.5 and 1 mM significantly inhibited cell proliferation and induced apoptosis in a dose-dependent fashion after 72 hours of treatment. mdpi.com

Furthermore, the analgesic effect of ropivacaine is dose-dependent. In a rat model of neuropathic pain, epidurally administered ropivacaine demonstrated a dose-dependent anti-allodynic and anti-hyperalgesic effect. plos.org Similarly, the motor blockade effect of ropivacaine was also found to be dose-dependent in rats. plos.org

Table 1: Dose-Response of Ropivacaine in Pre-Clinical Models

| Model System | Endpoint | Ropivacaine Concentration/Dose | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Rat Sciatic Nerve | Nerve Block | 0.5% - 0.75% | Maximally effective | oup.com |

| PC12 Cells (in vitro) | Neurotoxicity | 1 - 25 mM | Concentration-dependent cell death | spandidos-publications.com |

| Breast Cancer Cells (in vitro) | Anti-proliferative | 0.5 and 1 mM | Significant inhibition of proliferation and induction of apoptosis | mdpi.com |

| Rat Neuropathic Pain Model | Analgesia | Dose-dependent | Anti-allodynia and anti-hyperalgesia | plos.org |

| Rat Motor Function | Motor Blockade | Dose-dependent | Dose-dependent motor blockade | plos.org |

Time-Course of Biological Effects

The onset and duration of ropivacaine's biological effects are critical parameters evaluated in pre-clinical models. Following epidural administration in sheep, ropivacaine exhibits a biphasic absorption pattern with half-lives of approximately 14 minutes and 4.2 hours. nih.gov The slower absorption phase is the rate-limiting step in its elimination, leading to a longer terminal half-life compared to intravenous administration. fda.gov

In a study on rabbits receiving sciatic nerve block, the duration of sensory and motor block was evaluated. nih.gov The time to onset of complete sensory and motor block, as well as the duration of these effects, are key parameters measured. For instance, in one study comparing different local anesthetics, the onset of ropivacaine-lidocaine mixture was 16 ± 12 minutes. amazonaws.com

Pre-clinical studies with sustained-release formulations of ropivacaine have demonstrated a prolonged time-course of action. In a rat model of neuropathic pain, a single epidural injection of a sustained-release ropivacaine formulation significantly prolonged the duration of anti-allodynia and anti-hyperalgesia by approximately two-fold compared to a standard ropivacaine injection. plos.org The biological half-effective duration was extended from less than 4 hours to approximately 1 to 2 days with pre-operative administration. plos.org

Pharmacokinetic and Metabolic Research (In Vitro and Animal Models)

Absorption and Distribution Studies in Pre-Clinical Systems

The absorption and distribution of ropivacaine have been extensively studied in various pre-clinical models. Following administration, ropivacaine's plasma concentration is influenced by the dose, route of administration, and vascularity of the injection site. fresenius-kabi.com After epidural administration in sheep, ropivacaine undergoes complete and biphasic absorption. nih.govresearchgate.net

The volume of distribution at a steady state for ropivacaine in rabbits has been reported to be 4.7 L/kg, which is higher than in other animal species like dogs and sheep (1.1 to 2.2 L/kg). annexpublishers.com In rats, hyperthermia was found to significantly increase the apparent volume of distribution (2.19 ± 0.27 L vs. 1.57 ± 0.73 L in normothermic rats). nih.gov This suggests a greater tissue distribution under hyperthermic conditions. nih.gov

A tissue distribution study in rats following plane block anesthesia revealed that ropivacaine has a greater affinity for tissues such as the brain, muscle, adipose tissue, lung, and kidney compared to plasma. frontiersin.org This was evidenced by higher drug concentrations in these organs. frontiersin.org Ropivacaine is approximately 94% bound to plasma proteins, primarily α1-acid glycoprotein. fresenius-kabi.comnih.gov It can also cross the placental barrier. nih.gov

Metabolic Pathways and Metabolite Identification

Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. nih.govontosight.ai The main metabolic pathway is aromatic hydroxylation, mediated by CYP1A2, to form 3'-hydroxy-ropivacaine. nih.govfresenius-kabi.comnih.gov N-dealkylation, mediated by CYP3A4, is another significant pathway that produces 2',6'-pipecoloxylidide (PPX). nih.govnih.gov

Other minor metabolites that have been identified include 4'-hydroxy-ropivacaine, 3-hydroxy-N-dealkylated (3-OH-PPX), 4-hydroxy-N-dealkylated (4-OH-PPX), and 2-hydroxy-methyl-ropivacaine. fresenius-kabi.comdrugbank.com In animal models, the unbound forms of PPX, 3-hydroxy-ropivacaine, and 4-hydroxy-ropivacaine have shown pharmacological activity, although it is less potent than that of the parent ropivacaine molecule. fda.govdrugbank.com There is no evidence of in vivo racemization of ropivacaine. fda.gov

Excretion Pathways in Animal Models

The primary route of excretion for ropivacaine and its metabolites is through the kidneys. ontosight.ai Following intravenous administration in animal models, a significant portion of the administered dose is recovered in the urine. nih.gov Studies have shown that approximately 86% of a ropivacaine dose is excreted in the urine after intravenous administration, with only about 1% being the unchanged drug. fda.govfresenius-kabi.com The major metabolite found in urine is 3-hydroxy-ropivacaine, which is mainly present as a glucuronide conjugate. fresenius-kabi.com Urinary excretion of 4-hydroxy-ropivacaine, the N-dealkylated metabolite, and the 4-hydroxy-dealkylated metabolite accounts for a smaller fraction (1-3%) of the dose. fresenius-kabi.com

Studies on Specific Isomers: Examples and Case Studies

As ropivacaine is a pure S-(-)-enantiomer, studies on its specific isomers primarily involve comparing its properties to its R-(+)-enantiomer or to racemic mixtures of other local anesthetics like bupivacaine (B1668057). Preclinical studies have consistently shown that the S-(-) form of local anesthetics, such as ropivacaine, is less toxic and may have a longer duration of action compared to the R-(+)-form. medsafe.govt.nz This was a key factor in the development of ropivacaine as a single enantiomer drug. medsafe.govt.nz

A study comparing the cardiotoxicity of bupivacaine and ropivacaine isomers in animal models concluded that the lower lipophilicity of ropivacaine, along with its stereoselective properties, contributes to its reduced cardiodepressant effects compared to bupivacaine isomers. nih.gov

In a study on rats, pretreatment with ropivacaine was found to potentiate the sedative effect of morphine, a finding similar to that observed with other local anesthetics like bupivacaine and lignocaine. fresenius-kabi.com

Another area of research involves the development of ropivacaine analogues. One study reported the synthesis of two series of ropivacaine analogues and evaluated their local anesthetic activity. researchgate.net These studies aim to identify new compounds with improved efficacy and safety profiles by modifying the structure of the parent molecule. researchgate.net

Pre-clinical Evaluation of Piperazine Derivatives

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in drug discovery because it is found in a multitude of approved drugs and bioactive molecules. mdpi.com Its flexible core, physicochemical properties, and ability to be easily modified allow for the synthesis of derivatives with a wide array of pharmacological activities. researchgate.net The two nitrogen atoms can form hydrogen bonds, which often improves aqueous solubility and bioavailability, enhancing interaction with biological targets. mdpi.comresearchgate.net

Pre-clinical studies have extensively documented the diverse biological roles of piperazine derivatives, including antimicrobial, anticancer, and neurological activities.

Antimicrobial and Antifungal Activity: Numerous piperazine derivatives have been synthesized and tested against various pathogens. Studies show that certain derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov They have also demonstrated good antifungal activity against species such as Aspergillus niger and antitubercular effects against Mycobacterium tuberculosis. nih.govresearchgate.net

Anticancer Activity: In oncology research, piperazine-conjugated compounds have shown significant antiproliferative effects. mdpi.com For instance, when coupled with vindoline, a natural alkaloid, certain piperazine derivatives displayed potent growth inhibition against multiple human cancer cell lines. mdpi.com As illustrated in the table below, specific derivatives have shown high efficacy against colon, central nervous system (CNS), and breast cancer cell lines in NCI-60 screenings. mdpi.com

Other Pharmacological Activities: The versatility of the piperazine scaffold has led to its investigation for other therapeutic uses. Derivatives have been explored for local anesthetic, antidepressant, and anticonvulsant properties, among others. researchgate.netfarmaciajournal.com

Table 1: Pre-clinical Anticancer Activity of Select Piperazine Derivatives An interactive table summarizing the growth inhibition data of specific piperazine derivatives against various cancer cell lines.

| Derivative | Cancer Type | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 17 | Colon Cancer | KM12 | -84.40% Growth | mdpi.com |

| 17 | CNS Cancer | SF-539 | >-80% Reduction | mdpi.com |

| 17 | CNS Cancer | SNB-75 | >-80% Reduction | mdpi.com |

| 23 | Breast Cancer | MDA-MB-46 | GI₅₀ = 1.00 μM | mdpi.com |

| 25 | Multiple | Various | GI₅₀ < 2 μM | mdpi.com |

GI₅₀: The concentration required to inhibit cell growth by 50%.

Research on Urea Derivatives in Agricultural or Pharmaceutical Contexts (as intermediates)

The urea functional group is central to medicinal chemistry and drug design, primarily due to its capacity to form stable, multiple hydrogen bonds with protein and receptor targets. nih.gov This interaction is critical for achieving specific biological activity and modulating drug properties. nih.gov While present in many final drug products, urea derivatives also serve as crucial intermediates in the synthesis of complex bioactive molecules in both pharmaceutical and agricultural research. nih.gov

The urea moiety's dual nature as a hydrogen bond donor and acceptor significantly influences a molecule's physicochemical properties, such as solubility and permeability. nih.gov In drug development, incorporating a urea linker can improve a compound's ability to cross biological membranes, a key factor for oral bioavailability and, in the case of CNS-acting drugs, for crossing the blood-brain barrier. nih.gov

In a pharmaceutical context, urea derivatives are integral to a wide range of therapeutic agents. Their ability to act as a rigid linker or a pharmacophore has been exploited in the development of potent and selective inhibitors for various enzymes and receptors. nih.gov

Table 2: Examples of Approved Drugs Containing a Urea Moiety An interactive table showcasing drugs with a urea functional group and their primary therapeutic use.

| Drug Name | Therapeutic Application | Role of Urea Moiety | Reference |

|---|---|---|---|

| Sorafenib | Anticancer (Renal, Liver Cancer) | Kinase inhibitor interaction | nih.gov |

| Lenvatinib | Anticancer (Thyroid, Renal Cancer) | Kinase inhibitor interaction | nih.gov |

| RG7112 | Anticancer (Hematologic Malignancies) | MDM2 antagonist | nih.gov |

| Carbamazepine | Anticonvulsant | Active metabolite formation | nih.gov |

The synthesis of more complex molecules often proceeds through a urea derivative intermediate. The classical method involves reacting an isocyanate with an amine to form the urea linkage, a versatile and reliable reaction in organic synthesis. nih.gov This strategy makes urea derivatives fundamental building blocks in combinatorial chemistry and for creating libraries of compounds for high-throughput screening. nih.gov

Investigation of Spiro-compounds in Bioactive Research

Spiro-compounds are a unique class of molecules characterized by two rings connected by a single, common atom known as the spiro carbon. researchgate.netnih.gov This arrangement confers a rigid, three-dimensional structure that is of great interest in medicinal chemistry. The defined spatial orientation of spiro-compounds can lead to a better fit and stronger interactions with the binding sites of biological targets like enzymes and receptors, which can enhance potency and selectivity. researchgate.netfrontiersin.org

The inherent structural features of spiro-compounds have resulted in a broad spectrum of documented biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netsciensage.info

Anticancer Activity: Spirooxindoles, a prominent subclass, have been extensively studied for their anticancer potential. The oxindole (B195798) moiety can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with target proteins. frontiersin.org Recent studies have identified spirooxindole derivatives that act as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), two key proteins involved in cancer cell proliferation. frontiersin.org

Antimicrobial Activity: Various spiro-heterocycles have demonstrated significant antimicrobial effects. For example, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown good antibacterial potency against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

Table 3: In-vitro Inhibitory Activity of Select Spirooxindole Derivatives An interactive table detailing the IC₅₀ values of spirooxindole compounds against key cancer-related enzymes.

| Compound | Target Enzyme | IC₅₀ (μM) | % Inhibition | Reference |

|---|---|---|---|---|

| 5g | EGFR | 0.026 | 92.6% | frontiersin.org |

| 5g | CDK-2 | 0.301 | 91.9% | frontiersin.org |

| 5l | EGFR | 0.067 | 89.8% | frontiersin.org |